molecular formula C11H20N2O2 B1386976 N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine CAS No. 1172926-47-4

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine

Cat. No. B1386976
M. Wt: 212.29 g/mol
InChI Key: GBADHHHYEMCWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine (FME) is an organic compound belonging to the family of diamines. It is a colorless liquid at room temperature and has a low boiling point of 83°C. FME is a versatile compound that is widely used in the synthesis of a variety of organic compounds. It is also used in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives.

Scientific Research Applications

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is widely used in scientific research, particularly in the synthesis of polyurethane foams, polyurethane coatings, and polyurethane adhesives. It is also used in the synthesis of polyurethane elastomers and polyurethane-based composites. In addition, N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is used in the synthesis of polyurethane-based nanocomposites and polyurethane-based nanostructured materials. Furthermore, N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is used in the synthesis of polyurethane-based biomaterials, such as hydrogels and scaffolds.

Mechanism Of Action

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine acts as an intermediate in the synthesis of polyurethane-based materials. It is first reacted with an isocyanate to form a polyurethane prepolymer. This prepolymer is then reacted with a chain extender, such as water or an alcohol, to form a polyurethane polymer. The polyurethane polymer is then cross-linked to form a polyurethane foam, coating, or adhesive.

Biochemical And Physiological Effects

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is not known to have any biochemical or physiological effects. It is considered to be a non-toxic and non-irritating compound.

Advantages And Limitations For Lab Experiments

The main advantage of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is its low boiling point, which makes it easy to handle and store in the laboratory. In addition, it is a versatile compound that can be used in the synthesis of a variety of organic compounds. However, it is important to note that N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is a highly flammable compound, and care should be taken when working with it in the laboratory.

Future Directions

Future research on N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine could focus on its use in the synthesis of new and improved polyurethane-based materials. In particular, research could focus on the development of new and improved polyurethane foams, coatings, and adhesives. Additionally, research could focus on the development of new and improved polyurethane-based nanocomposites and nanostructured materials. Furthermore, research could focus on the development of new and improved polyurethane-based biomaterials, such as hydrogels and scaffolds. Finally, research could focus on the development of new and improved methods for the synthesis of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine.

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(3-methoxypropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-14-8-3-6-13(7-5-12)10-11-4-2-9-15-11/h2,4,9H,3,5-8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADHHHYEMCWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN(CCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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